molecular formula C14H9NO2S B6414724 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% CAS No. 1261938-55-9

4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%

Cat. No. B6414724
CAS RN: 1261938-55-9
M. Wt: 255.29 g/mol
InChI Key: OSZUERRAYGVKMC-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]nicotinic acid (4-BTNA) is a synthetic organic compound belonging to the family of nicotinic acids, which are derivatives of nicotinic acid. It is a white powder that is soluble in water and is used in a variety of scientific research applications. 4-BTNA has been shown to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various drugs and substances on the body.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, drug transport, and drug-receptor interactions. It has also been used to study the effects of various drugs and substances on the body, such as the effects of opioids, cannabinoids, and psychostimulants. In addition, 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% has been used in studies of the effects of various environmental toxins on the body.

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% is not yet fully understood. However, it is believed to act by binding to the nicotinic acid receptor and modulating the activity of this receptor. This receptor is involved in a variety of processes, including the regulation of vascular tone, the regulation of calcium homeostasis, and the regulation of neurotransmitter release.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the nicotinic acid receptor, and to affect the release of neurotransmitters such as glutamate, GABA, and acetylcholine. It has also been shown to affect the activity of enzymes involved in drug metabolism, and to affect the absorption and distribution of drugs. In addition, 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and can be stored at room temperature for extended periods of time. Furthermore, it is soluble in water, which makes it easy to work with in laboratory experiments.
However, there are also some limitations to the use of 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to work with in some experiments. In addition, its effects are relatively short-lived, and it is rapidly metabolized in the body, which can limit its usefulness in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% in scientific research. It could be used to study the effects of various drugs and substances on the body, and to study the effects of environmental toxins on the body. It could also be used to study the effects of various drugs on the brain and nervous system, and to study the effects of various drugs on metabolic pathways. In addition, it could be used to study the effects of various drugs on the immune system, and to study the effects of various drugs on the cardiovascular system. Finally, it could be used to study the effects of various drugs on the reproductive system.

Synthesis Methods

4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% can be synthesized from the reaction of benzoic acid and 2-thiophenecarboxaldehyde in the presence of a catalytic amount of piperidine. The reaction is carried out in a mixture of acetic acid and water at a temperature of 60-70°C. The reaction product is then purified by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name

4-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)11-8-15-6-5-10(11)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUERRAYGVKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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